molecular formula C37H42F2N8O4 B026984 Posaconazole-d4 CAS No. 1133712-26-1

Posaconazole-d4

Cat. No. B026984
M. Wt: 704.8 g/mol
InChI Key: RAGOYPUPXAKGKH-YWOVKAAPSA-N
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Description

Posaconazole-d4 is a deuterated version of posaconazole, a lipophilic triazole antifungal agent with broad-spectrum activity against a wide variety of fungi. This includes most Candida spp., Cryptococcus neoformans, Aspergillus spp., and many other fungal species. It is particularly noted for its potency and spectrum of activity, which are similar to those of itraconazole and superior to those of fluconazole against clinically important isolates (Li et al., 2010).

Synthesis Analysis

The synthesis of posaconazole and its derivatives, including posaconazole-d4, involves complex chemical reactions. A key intermediate for posaconazole synthesis, 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, is synthesized from 1-Methoxy-4-amino-benzene and N,N-bis(2-chloroethyl)-4-nitroaniline through nucleophilic substitution, hydrolysis, and reduction, achieving a yield of 56.9% after three steps. This process highlights the intricate steps involved in the drug's synthesis without the use of a phase transfer catalyst, beneficial for industrial production (Xu-heng, 2013).

Molecular Structure Analysis

The molecular structure of posaconazole includes a triazole ring, a key feature of its antifungal activity. Detailed spectroscopic characterization, including one- and two-dimensional solid-state NMR techniques, reveals molecular interactions within posaconazole formulations. These interactions include hydrogen bonding, π-π aromatic packing, and electrostatic interactions, crucial for its physical stability and efficacy (Lu et al., 2019).

Chemical Reactions and Properties

Posaconazole's chemical properties are central to its antifungal efficacy. It acts by inhibiting the cytochrome P450 14α-demethylase enzyme in fungi, leading to the accumulation of 14α-methylated sterols and disruption of cell membrane synthesis. This mechanism of action is shared across azole antifungals but posaconazole exhibits a higher potency and broader spectrum of activity compared to many others (Munayyer et al., 2004).

Physical Properties Analysis

Posaconazole exhibits low solubility in aqueous and acidic media, influencing its bioavailability and necessitating administration with food to enhance absorption. Its large mean apparent volume of distribution suggests extensive extravascular distribution and penetration into intracellular spaces, important for its effectiveness against a wide range of fungal infections (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of posaconazole include its interaction with cytochrome P450 enzymes, particularly CYP3A4, affecting plasma concentrations of drugs metabolized by this enzyme. Its metabolism involves phase 2 biotransformations, predominantly through uridine diphosphate glucuronosyltransferase enzyme pathways, with limited metabolism through the CYP enzyme system, indicating a specific pathway for its clearance (Wexler et al., 2004).

Scientific Research Applications

  • Broad-Spectrum Antifungal Activity : Posaconazole has been identified as a new investigational triazole with broad-spectrum antifungal activity, effective against Candida spp. and Cryptococcus neoformans (Pfaller et al., 2001).

  • Treatment for Invasive Pulmonary Aspergillosis : It is noted for its anti-Aspergillus activity, potentially serving as primary therapy for invasive pulmonary aspergillosis in profoundly neutropenic hosts (Howard et al., 2011).

  • Efficacy Against Various Fungal Strains : The drug is highly active in pre-clinical models against a variety of yeasts and molds, including Aspergillus, Fusarium, and Zygomycetes (Herbrecht, 2004).

  • Phase III Clinical Trials for Fungal Infections : Posaconazole is under investigation in phase III clinical trials for the treatment and prevention of invasive fungal infections caused by multiple fungal species (Torres et al., 2005).

  • Approved for Various Infections : It has been approved for treating oropharyngeal candidiasis, invasive Aspergillus and Candida infections, and as prophylaxis in high-risk patients (Nagappan & Deresinski, 2007).

  • Synergistic Effects with Other Drugs : There is evidence of its synergistic antifungal activity with caspofungin or FK506 against Candida albicans strains, which suggests potential for future therapeutic combinations (Chen et al., 2013).

  • Pharmacokinetic Profile : Posaconazole is a lipophilic triazole with potent activity against various fungi, characterized by specific pharmacokinetic properties (Li et al., 2010).

  • HPLC Analysis in Serum : Its levels in patients with haematological diseases can be monitored using HPLC analysis in serum (Müller et al., 2006).

  • Therapeutic Drug Monitoring : Therapeutic drug monitoring of posaconazole can be highly useful due to its exposure-response relationship in preventing and treating invasive fungal infections (Dolton et al., 2012).

  • Activity Against CNS Fungal Infections : It has shown clinical activity against fungal infections of the central nervous system, potentially offering an alternative to parenteral therapy (Pitisuttithum et al., 2005).

  • Effective Salvage Therapy in Zygomycosis : Posaconazole is effective as salvage therapy in zygomycosis, with significant success and stability rates (van Burik et al., 2006).

Safety And Hazards

When handling Posaconazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-YWOVKAAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posaconazole-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HR Xu, NN Chu, WL Chen, ZD Wang… - Die Pharmazie-An …, 2013 - ingentaconnect.com
… Posaconazole-d4, an isotope of posaconazole, was used as … Protonated posaconazole and posaconazole-d4 were the major … at 683.3 amu and posaconazole-d4 gave a major product …
Number of citations: 10 www.ingentaconnect.com
HJ Suh, SH Yoon, KS Yu, JY Cho, SI Park… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
… Plasma (100 μl) was mixed with 100% acetonitrile and an internal standard (posaconazole-d4… for posaconazole-d4. The calibration curve was linear over the range of 50 to 4,000 ng/ml. …
Number of citations: 17 journals.asm.org
A McShane - msacl.org
Methods: Materials Burdick and Jackson LC-MS grade acetonitrile and methanol was purchased from Fisher. Ultrapure water was prepared with a Milli-Q water purification system. …
Number of citations: 0 www.msacl.org
SS Basu, A Petrides, DS Mason… - Clinical Chemistry and …, 2017 - degruyter.com
… Internal Standard (IS) stocks solutions were prepared in MeOH: fluconazole-D4 (10 mg/mL), voriconazole-D3 (1 mg/mL), posaconazole-D4 (1 mg/mL), itraconazole-D5 (0.2 mg/mL), and …
Number of citations: 22 www.degruyter.com
E Dvořáčková, M Šíma, A Zajacová, K Vyskočilová… - Antibiotics, 2023 - mdpi.com
… In total, 50 µL of sample and 450 µL of internal standard (posaconazole-d4 (To-ronto Research Chemicals Inc., Toronto, ON, Canada), 0.1 mg/L dissolved in acetonitrile with water (90/…
Number of citations: 7 www.mdpi.com
U Durani, PK Tosh, JN Barreto, LL Estes… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… Patient serum samples, standards, controls, and a blank sample (100 μl) were mixed with acetonitrile (300 μl) containing the internal standard (posaconazole-d4), vortexed, and …
Number of citations: 64 journals.asm.org
EJ Kim, KS Yu, SH Na, EY Nam, HS Oh, M Kim… - Journal de Mycologie …, 2017 - Elsevier
… Briefly, 100 μL plasma, 400 μL acetonitrile, and 50 μL posaconazole D4 at 200 ng/mL were mixed thoroughly and centrifuged. Supernatants were injected into the LC-MS/MS system (…
Number of citations: 5 www.sciencedirect.com
WB Park, JY Cho, SI Park, EJ Kim, S Yoon… - International journal of …, 2016 - Elsevier
… Briefly, 100 µL of plasma, 400 µL of acetonitrile and 50 µL of posaconazole-d4 at 200 ng/mL were mixed thoroughly and were centrifuged at 13,000 × g for 5 min. Supernatants were …
Number of citations: 17 www.sciencedirect.com
NW Tissot, J Bille, T Calandra, B Zanolari, O Marchetti - 2010 - Citeseer
… The IS 10 posaconazole-d4 and hydroxy-itraconazole-d5 were of critical importance for the development 11 of this assay since posaconazole and the closely structurally related hydroxy…
Number of citations: 2 citeseerx.ist.psu.edu
DJ Greenblatt, JS Harmatz, MJ Ryan… - Journal of Clinical …, 2018 - journals.lww.com
… For analysis of posaconazole, the internal standard (posaconazole-D4) was added to the biological samples. Plasma samples were precipitated using formic acid in acetonitrile and …
Number of citations: 21 journals.lww.com

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